Gallinacin-14
Description
Gallinacin-14 is a cationic antimicrobial peptide (AMP) belonging to the β-defensin family, primarily identified in avian species. Structurally, it comprises 14 amino acid residues with a molecular weight of approximately 1.8 kDa. Its sequence includes conserved cysteine residues that form disulfide bonds, critical for stabilizing its β-sheet structure and enhancing microbial membrane disruption . This compound exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Escherichia coli), Gram-positive bacteria (e.g., Staphylococcus aureus), and fungi (e.g., Candida albicans). Its mechanism involves electrostatic interactions with negatively charged microbial membranes, leading to pore formation and cell lysis.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ESDTVTCRKMKGKCSFLLCPFFKRSSGTCYNGLAKCCRPFW |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Gallinacin-14 shares functional and structural similarities with other β-defensins and synthetic antimicrobial peptides. Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
| Compound | Source | Molecular Weight (kDa) | Key Structural Features | Antimicrobial Spectrum | MIC* (μg/mL) | Selectivity (HC50/MIC)** |
|---|---|---|---|---|---|---|
| This compound | Avian defensin | 1.8 | Cationic, 14 residues, 3 disulfide bonds | Gram-negative, Gram-positive, fungi | 2–8 | >20 |
| Human β-defensin-3 | Human defensin | 4.5 | Cationic, 45 residues, 3 disulfide bonds | Gram-negative, Gram-positive, HIV | 4–16 | >10 |
| Magainin-2 | Frog skin | 2.4 | Amphipathic α-helix, 23 residues | Gram-negative, fungi | 8–32 | 5–10 |
| Polymyxin B | Synthetic | 1.2 | Cyclic decapeptide, fatty acid tail | Gram-negative (e.g., Pseudomonas) | 0.5–2 | <5 |
| Melittin | Bee venom | 2.8 | Linear α-helix, 26 residues | Broad-spectrum, hemolytic | 1–4 | <2 |
Minimum Inhibitory Concentration (MIC) against *E. coli; **Hemolytic concentration (HC50) relative to MIC for mammalian cell toxicity. Data synthesized from structural and functional studies .
Key Findings :
Structural Efficiency : this compound’s compact size (14 residues) and disulfide bonds enhance stability compared to larger peptides like human β-defensin-3, which may suffer from proteolytic degradation .
Selectivity : this compound demonstrates higher selectivity (>20) than melittin (<2), attributed to its targeted electrostatic interaction with microbial membranes over mammalian cells .
Synergy with Antibiotics : Unlike polymyxin B (narrow Gram-negative focus), this compound synergizes with β-lactams to combat multidrug-resistant Klebsiella pneumoniae .
Limitations : Lower antifungal potency compared to magainin-2, possibly due to differences in membrane lipid affinity .
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